2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a report by Ghafarzadeh et al. described the synthesis of DBO derivatives in short reaction time in yields of 78–87% . The reaction involved substituted 2-chlorobenzaldehydes and substituted 2-aminophenols under basic conditions in a microwave oven .Molecular Structure Analysis
The molecular formula of this compound is C12H15ClN2O2 . The structure includes a seven-membered ring and a chlorine atom . The exact mass is 254.0822054 g/mol and the monoisotopic mass is also 254.0822054 g/mol .Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.71 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 41.6 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydrobenzoxazepines : Utilizing salicylaldehydes and protected 1,2-amino alcohols, a range of 2,3-dihydrobenzo[f][1,4]oxazepines has been synthesized, demonstrating diastereoselective preparation and combinatorial introduction of diversity points (Banfi et al., 2013).
- Kinase Inhibitor Development : The benzoxazepine core, an integral part of several kinase inhibitors, has been synthesized for scalable production, highlighting its significance in pharmaceutical applications (Naganathan et al., 2015).
Novel Compound Synthesis
- Heterocyclic Compound Synthesis : Research has involved the preparation of oxazepine derivatives among other heterocyclic compounds, demonstrating the versatility of the chemical structure in creating diverse molecular frameworks (Adnan et al., 2014).
- Biomass-Derived Synthesis : An eco-friendly method has been established for synthesizing novel benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones, using biomass-derived materials (Zhang et al., 2015).
Chemical Characterization and Applications
- Chemical Characterization : Studies have characterized seven-membered ring compounds with diverse elements, including oxazepines, for their importance in asymmetric synthesis of α-amino acids (Gagan, 1980).
- GPCR Pharmacology : The influence of chlorine substitution on the pharmacology at various GPCRs has been examined in dibenzo[b,f][1,4]oxazepines, contributing to understanding their potential as pharmacological agents (Naporra et al., 2016).
Mechanism of Action
Biochemical Pathways
- Without direct evidence, we can only speculate on affected pathways. However, let’s consider potential scenarios:
- This pathway plays a crucial role in cell proliferation, differentiation, and cancer. The compound might modulate Wnt signaling by affecting β-catenin stability or its interaction with T-cell factor (TCF)/lymphoid enhancer factor (LEF) transcription factors . Naphthoquinones, structurally related to this compound, often participate in redox reactions. They can act as oxidizing agents, generating reactive oxygen species (ROS) or affecting cellular redox balance .
Result of Action
Properties
IUPAC Name |
2-amino-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)7-14(3-4-16-10)11(15)6-13/h1-2,5H,3-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSFOONYRZAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CN)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.